Ethyl 2-azaspiro[4.4]nonane-4-carboxylate hcl
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Overview
Description
Ethyl 2-azaspiro[4.4]nonane-4-carboxylate hydrochloride is a chemical compound with the molecular formula C11H20ClNO2 and a molecular weight of 233.74 g/mol . This compound is known for its unique spirocyclic structure, which consists of a bicyclic system where two rings share a single atom. The presence of the azaspiro moiety makes it an interesting subject for various chemical and pharmaceutical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-azaspiro[4.4]nonane-4-carboxylate hydrochloride typically involves the reaction of a suitable azaspiro precursor with ethyl chloroformate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of Ethyl 2-azaspiro[4.4]nonane-4-carboxylate hydrochloride may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-azaspiro[4.4]nonane-4-carboxylate hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Ethyl 2-azaspiro[4.4]nonane-4-carboxylate hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2-azaspiro[4.4]nonane-4-carboxylate hydrochloride involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may influence cellular signaling and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Ethyl 1-thia-4-azaspiro[4.4]nonane-3-carboxylate hydrochloride: This compound has a similar spirocyclic structure but contains a sulfur atom in place of the nitrogen atom.
Methyl 2-azaspiro[4.4]nonane-4-carboxylate hydrochloride: Similar in structure but with a methyl group instead of an ethyl group.
Uniqueness
Ethyl 2-azaspiro[4.4]nonane-4-carboxylate hydrochloride is unique due to its specific spirocyclic structure and the presence of the ethyl ester group. This combination of features makes it a valuable compound for various research applications and distinguishes it from other similar compounds .
Properties
Molecular Formula |
C11H20ClNO2 |
---|---|
Molecular Weight |
233.73 g/mol |
IUPAC Name |
ethyl 2-azaspiro[4.4]nonane-4-carboxylate;hydrochloride |
InChI |
InChI=1S/C11H19NO2.ClH/c1-2-14-10(13)9-7-12-8-11(9)5-3-4-6-11;/h9,12H,2-8H2,1H3;1H |
InChI Key |
VUFHRANRFZFCQP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CNCC12CCCC2.Cl |
Origin of Product |
United States |
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